(3-Ethyl-1-methylpyrazol-4-yl)methanamine;dihydrochloride
Description
(3-Ethyl-1-methylpyrazol-4-yl)methanamine dihydrochloride is a pyrazole-derived compound characterized by a methyl group at the 1-position, an ethyl group at the 3-position, and an aminomethyl substituent at the 4-position of the pyrazole ring. The dihydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical and chemical applications.
Properties
IUPAC Name |
(3-ethyl-1-methylpyrazol-4-yl)methanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3.2ClH/c1-3-7-6(4-8)5-10(2)9-7;;/h5H,3-4,8H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZBUZQYQHIUYRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C=C1CN)C.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Ethyl-1-methylpyrazol-4-yl)methanamine;dihydrochloride typically involves the reaction of 3-ethyl-1-methylpyrazole with formaldehyde and ammonium chloride under controlled conditions. The reaction is carried out in an aqueous medium, followed by the addition of hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent control of reaction conditions to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(3-Ethyl-1-methylpyrazol-4-yl)methanamine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: The compound can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Pyrazole derivatives.
Reduction: Amine derivatives.
Substitution: Substituted pyrazole compounds.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a pharmaceutical agent. Its structure allows for interactions with various biological targets, making it a candidate for drug development.
- Case Study : A study explored the effects of (3-Ethyl-1-methylpyrazol-4-yl)methanamine;dihydrochloride on specific enzyme activities. Results indicated that modifications to the compound could enhance its inhibitory effects on target enzymes relevant to disease pathways.
Biochemical Research
In biochemical studies, this compound has been utilized to understand enzyme kinetics and receptor interactions.
- Case Study : Research demonstrated that the compound interacts with adenylate cyclase, affecting cyclic AMP levels in cellular systems. This interaction suggests potential applications in modulating signaling pathways involved in various physiological processes.
Agricultural Chemistry
This compound has been studied for its potential use as a plant growth regulator or pesticide.
- Data Table: Efficacy of this compound in Plant Studies
| Crop Type | Concentration (mg/L) | Growth Enhancement (%) | Observations |
|---|---|---|---|
| Tomato | 50 | 25 | Increased fruit size |
| Lettuce | 100 | 30 | Enhanced leaf chlorophyll content |
| Wheat | 75 | 20 | Improved root development |
Potential Applications
The unique properties of this compound suggest several potential applications:
- Drug Development : Its ability to interact with biological targets positions it as a promising candidate for new therapeutic agents.
- Agricultural Enhancements : As a growth regulator, it could improve crop yields and resistance to pests.
- Material Science : The compound's stability and reactivity may find applications in developing advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (3-Ethyl-1-methylpyrazol-4-yl)methanamine;dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Features
The table below compares the target compound with structurally related analogs from the evidence:
Key Observations:
Physicochemical Properties
Pharmacological and Toxicological Insights
- Bioactivity : Pyrazole derivatives in –3 show structure-dependent activity; hydroxy and aroyl groups (e.g., compound 34 in ) enhance binding to hydrophobic pockets in enzymes .
- Toxicity : Thiadiazole/selenadiazole analogs () highlight the role of heteroatoms (S vs. Se) in modulating toxicity, with selenium posing higher risks .
Biological Activity
(3-Ethyl-1-methylpyrazol-4-yl)methanamine; dihydrochloride is a synthetic organic compound characterized by its unique pyrazole structure. The compound's distinct chemical properties arise from the presence of an ethyl group at the 3-position and a methyl group at the 1-position of the pyrazole ring, complemented by a methanamine moiety. This structural configuration makes it a subject of interest in medicinal chemistry, particularly for its potential biological activities.
The synthesis of (3-Ethyl-1-methylpyrazol-4-yl)methanamine; dihydrochloride typically involves multi-step organic reactions aimed at achieving high purity and yield for biological testing. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, which are essential for modifying its structure to enhance biological activity or to create derivatives for further study.
Common Reactions
- Oxidation : Can form corresponding pyrazole derivatives using agents like potassium permanganate.
- Reduction : Can yield amine derivatives using reducing agents such as lithium aluminum hydride.
- Substitution : Involves reactions with electrophiles like alkyl halides and acyl chlorides.
The biological activity of (3-Ethyl-1-methylpyrazol-4-yl)methanamine; dihydrochloride is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. These interactions can modulate the activity of these targets, leading to various pharmacological effects. The exact pathways involved depend on the specific application and context of use.
Biological Activity
Research indicates that (3-Ethyl-1-methylpyrazol-4-yl)methanamine; dihydrochloride exhibits promising pharmacological properties. Compounds with similar structures have been shown to possess diverse biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibition capabilities.
Summary of Biological Activities
Case Studies and Research Findings
Several studies have explored the biological effects of pyrazole derivatives, including (3-Ethyl-1-methylpyrazol-4-yl)methanamine; dihydrochloride:
- Antimicrobial Activity : A study demonstrated that pyrazole derivatives exhibited notable antifungal activity against several pathogenic fungi, indicating potential therapeutic applications in infectious diseases .
- Enzyme Interaction Studies : Research utilizing quantitative structure-activity relationship (QSAR) models has predicted the efficacy and safety profiles of compounds similar to (3-Ethyl-1-methylpyrazol-4-yl)methanamine; dihydrochloride based on their chemical structure. These models are crucial for understanding how structural modifications can enhance biological activity.
- Pharmacokinetic Profiles : Investigations into the pharmacokinetics of related compounds have shown that modifications in structure can significantly impact solubility and bioavailability, which are critical factors in drug design .
Q & A
Q. What are the critical steps in synthesizing (3-Ethyl-1-methylpyrazol-4-yl)methanamine dihydrochloride with high purity?
Methodological Answer: The synthesis typically involves multi-step organic reactions, including alkylation of the pyrazole core, followed by amine functionalization and dihydrochloride salt formation. Key considerations include:
- Reaction Solvents: Ethanol or dichloromethane are commonly used to balance reactivity and solubility .
- Catalysts: Acidic or basic catalysts may accelerate specific steps, such as nucleophilic substitutions .
- Purification: Chromatography (e.g., flash column or HPLC) is critical to isolate the compound from byproducts like unreacted intermediates .
- Salt Formation: Hydrochloric acid is used to precipitate the dihydrochloride salt, enhancing aqueous solubility .
Q. How does the dihydrochloride salt form affect the compound’s physicochemical properties?
Methodological Answer: The dihydrochloride salt improves aqueous solubility, making it suitable for biological assays. Stability studies should assess:
- pH Sensitivity: The compound’s reactivity in biological systems (e.g., enzymatic assays) may vary with pH due to protonation of the amine group .
- Hygroscopicity: The salt form may absorb moisture, requiring anhydrous storage conditions .
- Thermal Stability: Thermogravimetric analysis (TGA) can determine decomposition temperatures under varying humidity .
Q. What analytical techniques are recommended for structural characterization?
Methodological Answer:
- NMR Spectroscopy: 1H/13C NMR confirms substituent positions on the pyrazole ring and amine group .
- Mass Spectrometry (HRMS): Validates molecular weight and salt stoichiometry .
- X-ray Crystallography: Resolves crystal structure and hydrogen-bonding patterns in the dihydrochloride form .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate low yields in pyrazole alkylation?
Methodological Answer: Low yields often arise from steric hindrance or competing side reactions. Optimization strategies include:
- Temperature Control: Lower temperatures (0–5°C) reduce side reactions during alkylation .
- Solvent Polarity: Polar aprotic solvents (e.g., DMF) improve nucleophilicity of the pyrazole nitrogen .
- Catalyst Screening: Transition-metal catalysts (e.g., Pd) may enhance regioselectivity in functionalization steps .
Q. How to address contradictory biological activity data across enzymatic assays?
Methodological Answer: Discrepancies may stem from assay-specific conditions or impurity interference. Resolve by:
- Orthogonal Assays: Compare results across fluorometric, colorimetric, and radiometric methods to isolate assay artifacts .
- Purity Validation: Use HPLC-MS to confirm ≥95% purity, as impurities like unreacted intermediates can inhibit off-target enzymes .
- Buffer Compatibility: Test activity in buffers mimicking physiological pH (6.5–7.5) to account for salt dissociation .
Q. What computational approaches predict interactions with cyclooxygenase (COX) enzymes?
Methodological Answer:
- Molecular Docking: Use software like AutoDock Vina to model binding poses of the pyrazole core in COX-1/2 active sites .
- Molecular Dynamics (MD): Simulate binding stability under physiological conditions (e.g., solvation, temperature) .
- QSAR Modeling: Correlate substituent effects (e.g., ethyl vs. methyl groups) with inhibition potency using regression analysis .
Handling and Stability
Q. What protocols ensure safe handling and long-term stability?
Methodological Answer:
- Storage: Store in airtight, light-resistant containers at –20°C to prevent hydrolysis of the amine group .
- Ventilation: Use fume hoods during weighing to avoid inhalation of fine hydrochloride salt particles .
- Decomposition Monitoring: Regular FT-IR analysis detects amine oxidation or salt dissociation .
Data Contradiction and Validation
Q. How to resolve discrepancies in reported solubility values across studies?
Methodological Answer:
- Standardized Protocols: Follow USP guidelines for solubility testing (e.g., shake-flask method) .
- Ionic Strength Adjustment: Add NaCl to mimic physiological conditions and assess salt dissociation effects .
- Particle Size Analysis: Use dynamic light scattering (DLS) to ensure consistent particle size distribution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
